molecular formula C22H16N4O2S2 B8734390 1-Benzenesulfonyl-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

1-Benzenesulfonyl-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8734390
M. Wt: 432.5 g/mol
InChI Key: KARCAPIURIJJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzenesulfonyl-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C22H16N4O2S2 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzenesulfonyl-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzenesulfonyl-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C22H16N4O2S2

Molecular Weight

432.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C22H16N4O2S2/c27-30(28,19-9-5-2-6-10-19)26-15-21(16-12-24-25-13-16)20-11-18(14-23-22(20)26)29-17-7-3-1-4-8-17/h1-15H,(H,24,25)

InChI Key

KARCAPIURIJJNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(N=C2)N(C=C3C4=CNN=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6 (346 mg, 0.51 mmol), CH2Cl2 (4.4 mL), CF3COOH (410 μL), H2O (41 μL) and i-Pr3SiH (207 μL) were stirred for 0.5 h then added dropwise to a stirred mixture of CH2Cl2/sat. aq. NaHCO3. The layers were separated and the aqueous phase extracted with more CH2Cl2 (3×), dried (MgSO4) and concentrated. The residue was separated by means of silicagel chromatography (SGC) using AcOEt:hexane as eluent in gradient up to 65:35 (v/v) to give 7 as a white solid (160 mg, 72%); 1H NMR (400 MHz, CDCl3+6 drops CD3OD) δ 7.10-7.28 (m, 5H), 7.47 (t, J=7.7 Hz, 2H), 7.56 (t, J=7.5 Hz, 1H), 7.75 (s, 2H), 7.78 (s, 1H), 8.01 (d, J=2.1 Hz, 1H), 8.13 (d, J=1.4 Hz, 1H), 8.16 (s, 1H), 8.42 (d, J=2.0 Hz, 1H).
Name
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
410 μL
Type
reactant
Reaction Step One
Quantity
207 μL
Type
reactant
Reaction Step One
Name
Quantity
41 μL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
72%

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